molecular formula C8H6N2O3 B1628172 6-Aminobenzo[d]oxazole-2-carboxylic acid CAS No. 372953-12-3

6-Aminobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B1628172
CAS No.: 372953-12-3
M. Wt: 178.14 g/mol
InChI Key: PHDNFSYZQTUVCR-UHFFFAOYSA-N
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Description

6-Aminobenzo[d]oxazole-2-carboxylic acid (CAS 372953-12-3) is a high-purity benzooxazole derivative offered for research and development purposes. This compound, with a molecular formula of C8H6N2O3 and a molecular weight of 178.14 g/mol, serves as a valuable bifunctional building block in medicinal chemistry and drug discovery . The presence of both an aromatic amine and a carboxylic acid functional group on the benzo[d]oxazole scaffold makes this compound a versatile precursor for the synthesis of more complex molecules, such as amides and ureas, through further coupling reactions . It is supplied with a documented purity of 99% (Industrial Grade) and is packaged for industrial-scale operations . This product is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNFSYZQTUVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573518
Record name 6-Amino-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372953-12-3
Record name 6-Amino-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 6 Aminobenzo D Oxazole 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at position 2 is a primary site for modifications such as amide bond formation, esterification, and decarboxylation. Its reactivity is influenced by the electron-withdrawing nature of the adjacent heterocyclic system.

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the competing acid-base reaction that forms a stable carboxylate-ammonium salt. fishersci.co.uk Therefore, the synthesis of amides from 6-aminobenzo[d]oxazole-2-carboxylic acid necessitates the activation of the carboxyl group.

The most common strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents. The general mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate when using carbodiimides, or other activated esters with different reagents. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.

Several classes of coupling reagents are employed for this transformation, each with its own advantages.

Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. fishersci.co.uk These reactions are often performed in the presence of additives such as 1-Hydroxybenzotriazole (HOBt), which act as acyl transfer agents to form a reactive HOBt ester. nih.gov This intermediate is less prone to side reactions and improves reaction efficiency, particularly with less nucleophilic amines. nih.gov

Uronium/Phosphonium Salts : Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective and promote rapid amide bond formation, even with challenging substrates. growingscience.com The reaction with HATU and a carboxylic acid in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) generates a highly reactive O-acyl active ester, which readily couples with amines. growingscience.com

Acyl Halide Formation : An alternative, two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting 6-aminobenzo[d]oxazole-2-carbonyl chloride can then be isolated and reacted with an amine, usually in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.co.uk

Reagent ClassExample(s)Additive(s)Typical ConditionsByproduct(s)
CarbodiimidesEDC, DCCHOBt, DMAPAprotic solvent (DMF, DCM), 0°C to RTSubstituted Urea
Uronium SaltsHATUDIPEAAprotic solvent (DMF), RTTetramethylurea
Halogenating AgentsSOCl₂, (COCl)₂NoneReflux in neat reagent or aprotic solventSO₂, HCl, CO, CO₂

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, HCl). The reaction is reversible and is typically driven to completion by removing water or using the alcohol as the solvent.

Alkylation of Carboxylate Salt : The carboxylic acid can be deprotonated with a base (e.g., NaH, K₂CO₃) to form the corresponding carboxylate salt. This salt can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ester. This method is particularly useful for preparing esters of primary and secondary alcohols.

Coupling Agent-Mediated Esterification : Similar to amide bond formation, coupling agents can be used to activate the carboxylic acid for reaction with an alcohol. The Steglich esterification, for example, uses DCC as the coupling agent with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). nih.gov

Transesterification, the process of converting one ester to another by reacting it with an alcohol, is also a feasible transformation. This reaction is typically catalyzed by either an acid or a base. While not specifically documented for 6-aminobenzo[d]oxazole-2-carboxylate esters, the general principles would apply, allowing for the interconversion of, for example, a methyl ester to an ethyl ester by treatment with ethanol (B145695) and a suitable catalyst.

MethodReagentsConditionsKey Features
Fischer-Speier EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcoholReversible; best for simple alcohols
AlkylationBase (e.g., K₂CO₃), Alkyl HalideAprotic solvent (DMF, Acetone)Irreversible; good for various alkyl groups
Steglich EsterificationAlcohol, DCC, DMAP (cat.)Aprotic solvent (DCM), RTMild conditions; avoids strong acids

The benzoxazole-2-carboxylic acid scaffold is known to be susceptible to decarboxylation, a reaction involving the loss of carbon dioxide. rsc.org This process can occur under thermal conditions and is often a competing pathway during other reactions conducted at elevated temperatures.

The mechanism of decarboxylation for heteroaromatic carboxylic acids can vary. For related structures like thiazole-5-carboxylic acids, studies have shown potential pathways including a unimolecular decarboxyprotonation mechanism. rsc.org In the context of this compound, a plausible mechanism involves the formation of a zwitterionic intermediate, where the heterocyclic nitrogen is protonated. This intermediate can then stabilize the negative charge that develops on the C2 carbon as the C-C bond breaks, facilitating the release of CO₂.

More advanced mechanistic investigations on other aromatic carboxylic acids have revealed radical-based pathways. For instance, photoredox or copper-catalyzed methods can induce decarboxylation by generating an aroyloxyl radical via ligand-to-metal charge transfer. nih.gov This radical readily loses CO₂ to form an aryl radical, which can then be trapped or further functionalized. nih.gov Such pathways could potentially be applied to this compound for controlled decarboxylative functionalization reactions at temperatures significantly lower than those required for thermal decarboxylation. nih.gov

PathwayConditionsKey IntermediateOutcome
Thermal DecarboxylationHigh TemperatureZwitterion / CarbanionLoss of CO₂ to form 6-aminobenzoxazole
Unimolecular DecarboxyprotonationAcidic, AqueousProtonated HeterocycleLoss of CO₂
Metal-Catalyzed Radical DecarboxylationCu(II), LightAryl RadicalLoss of CO₂ and potential for further functionalization

Transformations of the Amino Group at Position 6

The amino group at the 6-position is a versatile handle for introducing a variety of substituents onto the benzene (B151609) ring portion of the molecule. Its nucleophilic character allows it to readily participate in acylation, sulfonylation, and condensation reactions.

The 6-amino group undergoes standard acylation and sulfonylation reactions to form the corresponding amides and sulfonamides, respectively.

Acylation : This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. The reaction is usually carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and drive the reaction to completion.

Sulfonylation : Similarly, sulfonamides are prepared by reacting the 6-amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride). As with acylation, a base is required to scavenge the generated HCl. Pyridine is often used as both the solvent and the base for these reactions. derpharmachemica.com An analogous reaction has been demonstrated for 2-aminobenzoxazole, which was successfully sulfonated using p-acetamido benzene sulfonyl chloride in refluxing pyridine. derpharmachemica.com

ReactionReagent TypeExample ReagentBaseProduct
AcylationAcyl ChlorideAcetyl chloridePyridine, TriethylamineN-(2-carboxybenzo[d]oxazol-6-yl)acetamide
AcylationAcid AnhydrideAcetic anhydridePyridine, TriethylamineN-(2-carboxybenzo[d]oxazol-6-yl)acetamide
SulfonylationSulfonyl Chloridep-Toluenesulfonyl chloridePyridine6-(4-methylphenylsulfonamido)benzo[d]oxazole-2-carboxylic acid

The primary amino group at position 6 can readily condense with aldehydes or ketones to form imines, also known as Schiff bases. ekb.eg These reactions are fundamental in synthetic chemistry for creating C=N double bonds.

The mechanism involves a two-step process: a nucleophilic addition followed by an elimination. ijmpr.in First, the nitrogen atom of the 6-amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. ijmpr.in This intermediate is then dehydrated, typically under mild acidic conditions, to yield the final imine product. ijmpr.in

The reaction is generally reversible and is often carried out by refluxing the reactants in a solvent like ethanol. ekb.eg A catalytic amount of a weak acid, such as glacial acetic acid, is frequently added to facilitate the dehydration step. orientjchem.org The reaction can be driven to completion by removing the water formed, for instance, by azeotropic distillation. Aromatic aldehydes are particularly effective reactants as they tend to form stable, crystalline Schiff bases due to the conjugation between the newly formed imine bond and the aromatic rings. ijmpr.in

Carbonyl CompoundConditionsCatalystProduct Type
Aromatic Aldehyde (e.g., Benzaldehyde)Reflux in EthanolAcetic Acid (catalytic)Stable, Crystalline Schiff Base (Imine)
Aliphatic AldehydeReflux in EthanolAcetic Acid (catalytic)Less Stable Schiff Base (Imine)
Ketone (e.g., Acetone)Reflux in EthanolAcetic Acid (catalytic)Schiff Base (Imine), reaction often slower than with aldehydes

Diazotization and Subsequent Transformations

The primary aromatic amine at the C-6 position of this compound is a versatile functional group that can be converted into a diazonium salt. This transformation, achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C), opens a gateway to a wide array of functional group interconversions. masterorganicchemistry.com The resulting 6-diazoniumbenzo[d]oxazole-2-carboxylic acid salt is an important intermediate that is typically used immediately in subsequent reactions due to its instability. nih.gov

These subsequent transformations, most notably the Sandmeyer and related reactions, allow for the strategic replacement of the diazonium group with a variety of substituents that are otherwise difficult to introduce directly onto the aromatic ring. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction involves the use of copper(I) salts to introduce chloro, bromo, or cyano groups. masterorganicchemistry.combyjus.com For instance, treating the diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding 6-chloro- or 6-bromobenzo[d]oxazole-2-carboxylic acid. nih.gov Similarly, the use of copper(I) cyanide leads to the formation of 6-cyanobenzo[d]oxazole-2-carboxylic acid, a valuable precursor for synthesizing amides, carboxylic acids, and other nitrogen-containing heterocycles. wikipedia.org

Other important transformations include the Schiemann reaction for the synthesis of fluoro derivatives and reactions to install iodo, hydroxyl, and trifluoromethyl groups. wikipedia.orgorganic-chemistry.org The thermal decomposition of the corresponding tetrafluoroborate (B81430) diazonium salt introduces a fluorine atom at the C-6 position. wikipedia.org Reaction with potassium iodide provides a straightforward route to 6-iodobenzo[d]oxazole-2-carboxylic acid. organic-chemistry.org Furthermore, heating the diazonium salt in an aqueous solution yields the 6-hydroxy derivative, while Sandmeyer-type reactions have been developed for trifluoromethylation, offering access to compounds with unique electronic properties. wikipedia.org

The table below summarizes key transformations of the diazonium salt derived from this compound.

Reaction TypeReagentsProductReference
Chlorination (Sandmeyer)1. NaNO₂, HCl (0-5 °C) 2. CuCl6-Chlorobenzo[d]oxazole-2-carboxylic acid masterorganicchemistry.com
Bromination (Sandmeyer)1. NaNO₂, HBr (0-5 °C) 2. CuBr6-Bromobenzo[d]oxazole-2-carboxylic acid masterorganicchemistry.com
Cyanation (Sandmeyer)1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN6-Cyanobenzo[d]oxazole-2-carboxylic acid byjus.com
Iodination1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI6-Iodobenzo[d]oxazole-2-carboxylic acid organic-chemistry.org
Fluorination (Balz-Schiemann)1. NaNO₂, HBF₄ (0-5 °C) 2. Heat (Δ)6-Fluorobenzo[d]oxazole-2-carboxylic acid wikipedia.org
Hydroxylation1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat (Δ)6-Hydroxybenzo[d]oxazole-2-carboxylic acid wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxazole (B165842) Core

The benzoxazole core of this compound is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents. wikipedia.org The benzene ring of the molecule is substituted with an amino group at C-6 and is fused to the oxazole (B20620) ring.

For electrophilic aromatic substitution (SEAr), the directing effects of the substituents must be considered. libretexts.org The amino group (-NH₂) at the C-6 position is a powerful activating group and is ortho-, para-directing. unizin.org It strongly donates electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.com The carboxylic acid group (-COOH) on the oxazole ring at C-2 is deactivating. The primary directing influence on the benzene moiety comes from the amino group. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group, which are C-7 and C-5, respectively. libretexts.org Reactions such as halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) are expected to yield a mixture of 7- and 5-substituted products. wikipedia.org The exact ratio of these isomers may be influenced by steric hindrance.

Nucleophilic aromatic substitution (SNAr) on the benzoxazole core is less common unless the ring is activated by a strong electron-withdrawing group and contains a good leaving group. dtic.mil A viable strategy to enable SNAr on this molecule involves first converting the 6-amino group into a good leaving group, such as a halogen, via the Sandmeyer reaction as described previously. researchgate.net For example, the resulting 6-chlorobenzo[d]oxazole-2-carboxylic acid could then potentially react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chloride. The benzoxazole ring itself can activate adjacent positions for nucleophilic attack. dtic.mil

The following table outlines potential substitution reactions on the benzoxazole core.

Reaction TypeSubstrateReagentsExpected Major Product(s)Reference
Electrophilic BrominationThis compoundBr₂, FeBr₃7-Bromo-6-aminobenzo[d]oxazole-2-carboxylic acid and 5-Bromo-6-aminobenzo[d]oxazole-2-carboxylic acid wikipedia.orgunizin.org
Electrophilic NitrationThis compoundHNO₃, H₂SO₄7-Nitro-6-aminobenzo[d]oxazole-2-carboxylic acid and 5-Nitro-6-aminobenzo[d]oxazole-2-carboxylic acid libretexts.org
Nucleophilic Substitution6-Chlorobenzo[d]oxazole-2-carboxylic acidR-NH₂ (e.g., Morpholine)6-(Morpholino)benzo[d]oxazole-2-carboxylic acid researchgate.net
Nucleophilic Substitution6-Fluorobenzo[d]oxazole-2-carboxylic acidNaOCH₃6-Methoxybenzo[d]oxazole-2-carboxylic acid dtic.mil

Advanced Derivatization Reagents and Techniques for Analytical Applications

For analytical purposes, such as high-performance liquid chromatography (HPLC), derivatization of this compound is often necessary to improve its chromatographic behavior or enhance detection sensitivity. nih.gov The molecule possesses two reactive sites suitable for derivatization: the primary aromatic amine at C-6 and the carboxylic acid at C-2. researchgate.net Advanced reagents can selectively target one of these groups to introduce a chromophore or fluorophore, enabling highly sensitive UV or fluorescence detection. nih.gov

Derivatization of the Carboxylic Acid Group: The carboxylic acid function can be converted into an ester or an amide. Fluorescent diazoalkanes, such as 1-Pyrenyldiazomethane (PDAM), react with carboxylic acids to form highly fluorescent esters, allowing for detection at femtomole levels. thermofisher.com Another strategy involves the use of fluorescent alkyl halides like 5-(Bromomethyl)fluorescein in the presence of a base. thermofisher.com Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), are commonly used to activate the carboxylic acid, facilitating its coupling with fluorescent amines or hydrazines (e.g., dansyl hydrazine) to form stable, fluorescently tagged amides. thermofisher.com

Derivatization of the Amino Group: The primary amino group is a prime target for derivatization. Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl chloride, DNS-Cl) react readily with primary amines to yield intensely fluorescent derivatives suitable for reversed-phase HPLC. researchgate.net O-phthalaldehyde (OPA), in the presence of a thiol, rapidly forms fluorescent isoindole derivatives with primary amines. researchgate.net Chiral derivatization reagents containing an amine-reactive functional group can be used for the enantiomeric separation of chiral analogues of the target compound. capes.gov.br

The choice of derivatization strategy depends on the analytical requirements, including desired sensitivity, selectivity, and the nature of the sample matrix.

ReagentTarget Functional GroupReaction PrincipleAnalytical Application/BenefitReference
1-Pyrenyldiazomethane (PDAM)Carboxylic acidEsterificationIntroduces a highly fluorescent pyrene (B120774) tag for sensitive HPLC-fluorescence detection. thermofisher.com
EDAC / Dansyl HydrazineCarboxylic acidAmidationForms a stable, fluorescent dansyl amide derivative for enhanced detection. thermofisher.com
5-(Bromomethyl)fluoresceinCarboxylic acidEsterification (as carboxylate salt)Attaches a fluorescein (B123965) tag with strong absorptivity and fluorescence. thermofisher.com
1-Dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl)Amino groupSulfonamide formationCreates a highly fluorescent and stable sulfonamide for sensitive quantitation. researchgate.net
9-Fluorenylmethyl chloroformate (Fmoc-Cl)Amino groupCarbamate formationYields a derivative with strong UV absorbance and fluorescence for HPLC analysis. researchgate.net
O-Phthalaldehyde (OPA) / ThiolAmino groupIsoindole formationRapid, pre-column derivatization for fluorescence detection of primary amines. researchgate.net

Computational and Theoretical Chemistry of 6 Aminobenzo D Oxazole 2 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and reaction energetics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. For instance, DFT has been employed to elucidate the mechanisms of cycloaddition reactions and the synthesis of heterocyclic compounds. tandfonline.com

While a specific DFT study on the reaction mechanisms of 6-Aminobenzo[d]oxazole-2-carboxylic acid is not available, studies on related benzoxazole (B165842) and benzothiazole (B30560) syntheses demonstrate the utility of this approach. researchgate.netnih.gov For example, DFT calculations can help in understanding the cyclization steps involved in the formation of the benzoxazole ring from precursors like 2-aminophenols and carboxylic acids. nih.gov These studies often involve locating transition state structures and calculating activation energies to predict the most favorable reaction pathways.

A plausible, though not specifically calculated for this molecule, reaction mechanism for the formation of a benzoxazole ring involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative. DFT could be used to model the energetics of the initial amide formation, followed by the intramolecular cyclization and subsequent dehydration to form the oxazole (B20620) ring. The influence of the amino and carboxylic acid substituents on the reaction barriers could also be assessed.

Molecules with rotatable bonds can exist as different conformational isomers, and understanding their relative energies and the barriers to their interconversion is crucial for predicting molecular behavior. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry.

For a molecule like this compound, rotation around the single bond connecting the carboxylic acid group to the benzoxazole ring is a key conformational degree of freedom. Quantum chemical calculations, such as those using DFT, can be used to construct a PES for this rotation. This analysis would reveal the most stable conformations (energy minima) and the transition states for their interconversion. The relative energies of different conformers can be influenced by intramolecular hydrogen bonding and steric effects. While no specific conformational analysis for this compound was found, such studies are common for other substituted heterocyclic systems.

Table 1: Hypothetical Relative Energies of Conformational Isomers of a Benzoxazole Carboxylic Acid Derivative

ConformerDihedral Angle (°C)Relative Energy (kcal/mol)
A01.5
B905.0
C1800.0

Note: This table is illustrative and not based on specific experimental or computational data for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide detailed information about the time evolution of a system, including intermolecular interactions in condensed phases.

While specific MD simulations for this compound were not identified, studies on other carboxylic acids and heterocyclic compounds demonstrate the power of this technique to elucidate intermolecular forces and dynamics.

In Silico Approaches for Rational Molecular Design

In silico methods are computational techniques used to predict the properties and biological activities of molecules, thereby guiding the rational design of new compounds. These approaches are widely used in drug discovery and materials science. For benzoxazole derivatives, in silico studies often involve molecular docking and quantitative structure-activity relationship (QSAR) analyses to design molecules with specific biological targets.

Molecular docking could be used to predict the binding mode of this compound to a target protein, providing insights into the key interactions that stabilize the protein-ligand complex. QSAR models, which correlate the chemical structure of a series of compounds with their biological activity, could be developed for derivatives of this compound to guide the synthesis of more potent analogues. In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is another crucial aspect of rational drug design.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. The accuracy of these predictions is often improved by using appropriate levels of theory and basis sets, and by considering solvent effects. Comparing the computationally predicted spectra with experimental data can help to confirm the structure of the molecule and to assign the observed spectral features.

Table 2: Representative Predicted Spectroscopic Data for a Benzoxazole Derivative

Spectroscopic ParameterComputational MethodPredicted Value
¹H NMR (aromatic region)DFT/B3LYP/6-31G(d)7.0-8.2 ppm
¹³C NMR (carbonyl)DFT/B3LYP/6-31G(d)~165 ppm
IR (C=O stretch)DFT/B3LYP/6-31G(d)~1720 cm⁻¹
UV-Vis (λmax)TD-DFT~310 nm

Note: This table presents typical values for a benzoxazole carboxylic acid derivative and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 6-Aminobenzo[d]oxazole-2-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular structure.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the amine and carboxylic acid protons. The protons on the benzoxazole (B165842) ring system are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the amino and carboxylic acid groups. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The carboxylic acid (-COOH) proton is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10-12 ppm. rsc.orghmdb.ca

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 165-185 ppm. libretexts.org The carbons of the benzoxazole ring will appear in the aromatic region (approximately 100-160 ppm), with their specific shifts influenced by the heteroatoms and substituents. For instance, carbons directly attached to the electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring are expected to be deshielded and appear at lower field. acs.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4~7.5-7.8 (d)~110-120
H5~6.8-7.2 (dd)~115-125
H7~7.0-7.4 (d)~100-110
NH₂broad singlet-
COOHbroad singlet (>10)~165-175
C2-~155-165
C3a-~140-150
C4-~110-120
C5-~115-125
C6-~145-155
C7-~100-110
C7a-~140-150

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the benzoxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the quaternary carbons (those without attached protons), such as C2, C3a, C6, and C7a, by observing their long-range couplings to nearby protons. For example, the carboxylic acid proton could show a correlation to the C2 carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C₈H₆N₂O₃. The high precision of HRMS helps to distinguish the target compound from other molecules with the same nominal mass. For related benzothiazole (B30560) derivatives, HRMS has been successfully used to confirm their elemental composition. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. For this compound, characteristic fragmentation patterns would be expected. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group ([M-COOH]⁺) or water ([M-H₂O]⁺). chemscene.com The benzoxazole ring itself is relatively stable, but fragmentation could involve the loss of CO or other small neutral molecules. Analysis of these fragmentation pathways provides a "fingerprint" of the molecule, aiding in its identification.

Predicted Fragmentation Patterns for this compound

Fragment Ion Predicted m/z Description
[M+H]⁺179.0451Protonated molecular ion
[M-H₂O]⁺161.0345Loss of water
[M-COOH]⁺133.0451Decarboxylation
[M-CO-H₂O]⁺133.0239Loss of carbon monoxide and water

Note: These are predicted m/z values. Actual values would be determined by HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, carboxylic acid, and the aromatic benzoxazole core. libretexts.orgvscht.cz

The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid would be a strong, sharp band around 1680-1710 cm⁻¹. The N-H stretching vibrations of the primary amine would typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the oxazole ring is expected around 1600-1650 cm⁻¹. The C-O-C stretching of the ether linkage in the oxazole ring would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching bands would be seen just above 3000 cm⁻¹, and C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
N-H stretch (Amine)3300-3500Medium, Sharp (two bands)
Aromatic C-H stretch>3000Medium
C=O stretch (Carboxylic acid)1680-1710Strong, Sharp
C=N stretch (Oxazole)1600-1650Medium
Aromatic C=C stretch1450-1600Medium-Strong
C-O-C stretch (Ether)1200-1300Strong

Note: These are predicted absorption ranges based on general IR correlation tables and data from similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the compound's conjugated system.

The UV-Vis spectrum of this compound is dictated by the electronic structure of its benzoxazole core, further influenced by the amino (-NH₂) and carboxylic acid (-COOH) substituents. The benzoxazole system inherently possesses π-electrons that can undergo π → π* transitions upon absorbing UV radiation. Generally, benzoxazole and its derivatives exhibit strong absorption bands in the ultraviolet region. For instance, unsubstituted benzoxazole shows a moderately intense absorption near 285 nm. acs.org The presence of the amino group, an auxochrome, and the carboxylic acid group can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and an increase in the molar absorptivity.

Detailed research findings on the specific UV-Vis absorption maxima for this compound are not extensively reported in publicly available literature. However, based on the analysis of structurally similar compounds, such as other substituted benzoxazoles and aminobenzoic acids, the expected absorption maxima can be inferred. For example, 4-aminobenzoic acid displays absorption maxima at approximately 226 nm and 278 nm. masterorganicchemistry.com The conjugated system of the benzoxazole ring is expected to result in absorptions at longer wavelengths.

The electronic transitions responsible for the UV-Vis absorption profile of this compound primarily include π → π* transitions within the aromatic and heterocyclic ring systems. The lone pair of electrons on the nitrogen atom of the amino group can also participate in n → π* transitions, although these are typically weaker than π → π* transitions. masterorganicchemistry.com

Table 1: Representative UV-Vis Spectral Data for Aromatic Carboxylic Acids and Benzoxazole Derivatives

Compound/Derivative ClassSolventAbsorption Maxima (λmax, nm)Transition Type (Tentative Assignment)
Simple Carboxylic Acids-~210π → π
4-Aminobenzoic Acid-226, 278π → π
BenzoxazoleVapor~285π → π
Substituted BenzoxazolesVarious336 - 374π → π

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the purification and purity assessment of this compound. These methods separate the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of this compound. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

While specific, validated HPLC methods for this compound are not detailed in the available scientific literature, general methods for related benzoxazole and carboxylic acid derivatives provide a framework for its analysis. nih.govglobalresearchonline.net For carboxylic acids, which can be highly polar, derivatization is sometimes employed to enhance retention on reversed-phase columns and improve detection sensitivity. nih.govnih.gov However, the aromatic nature of this compound may provide sufficient retention without derivatization.

A typical HPLC method would involve a C18 column with a gradient elution system. The mobile phase often consists of an aqueous component (such as water with a pH modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form) and an organic modifier (commonly acetonitrile (B52724) or methanol). Detection is typically performed using a UV detector set at one of the compound's absorption maxima. Purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for both qualitative and quantitative analysis. This technique is crucial for confirming the molecular weight of this compound and for identifying and quantifying impurities, even at trace levels.

In an LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds. Depending on the pH of the mobile phase, the compound can be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The presence of the carboxylic acid and amino groups makes the molecule amenable to both ionization modes.

While commercial suppliers indicate the availability of LC-MS data for this compound, the specific experimental parameters are not publicly disclosed. bldpharm.com However, a study on related 2-aminobenzothiazole-6-carboxylic acid derivatives employed a C18 column with a gradient of acetonitrile and 0.1% formic acid in water, coupled to a mass spectrometer for analysis. acs.org Such a method would be a suitable starting point for the analysis of this compound.

Table 2: Representative HPLC and LC-MS Parameters for the Analysis of Benzoxazole and Carboxylic Acid Derivatives

ParameterHPLCLC-MS
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient Gradient elution (e.g., 5% to 95% B over 15 min)Gradient elution (e.g., 15% to 100% B over 10 min)
Flow Rate 0.5 - 1.5 mL/min0.2 - 0.5 mL/min
Detection UV at λmax (e.g., ~280 nm)Mass Spectrometry (ESI+/-)
Injection Volume 5 - 20 µL1 - 5 µL

This table provides typical parameters based on methods used for structurally similar compounds. The optimal conditions for this compound would require experimental validation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzoxazole Carboxylic Acids

Rational Design and Synthesis of 6-Aminobenzo[d]oxazole-2-carboxylic Acid Derivatives

The rational design of this compound derivatives is rooted in the versatile chemistry of the benzoxazole (B165842) scaffold. mdpi.com The conventional and most common synthesis of benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides or esters. researchgate.netnih.gov For the specific synthesis of the target scaffold, a substituted o-aminophenol, namely 2,4-diaminophenol (B1205310), would react with an appropriate dicarbonyl compound or its equivalent.

Modern synthetic strategies have focused on developing more efficient and environmentally friendly protocols. These include the use of various catalysts like nano-ZnO, Lewis acids, and ionic liquids to drive the cyclization reaction under milder conditions, often with higher yields and shorter reaction times. rsc.org For instance, methods using magnetic nanoparticle-supported ionic liquids allow for easy catalyst recovery and reuse, aligning with the principles of green chemistry. nih.govrsc.org

The synthesis of derivatives often involves a multi-step process. One approach starts with the alkylation of a precursor like 4-hydroxy benzaldehyde, followed by condensation with 2-aminophenol (B121084) to form a Schiff base, and a final cyclocondensation to yield the 2-substituted benzoxazole. mdpi.com The introduction of the amino group at position 6 is a key design element, and methods for synthesizing 2-aminobenzoxazoles often utilize non-hazardous cyanating agents to avoid highly toxic reagents like cyanogen (B1215507) bromide. nih.govorganic-chemistry.orgresearchgate.net

Impact of Positional and Substituent Modifications on Chemical and Biological Activity Profiles

The biological activity of benzoxazole carboxylic acids is highly dependent on the nature and position of substituents on the fused ring system. Structure-activity relationship (SAR) studies have been instrumental in elucidating these dependencies.

Modifications at the 2-position of the benzoxazole ring significantly influence the compound's biological profile. mdpi.com For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of various heterocyclic substituents at this position had a marked effect on antimicrobial activity. nih.gov Compounds with azaaromatic groups, such as pyridinyl, were found to be active, while those with sulfur-containing or larger condensed ring systems were inactive. nih.gov

Substituents on the benzene (B151609) ring also play a critical role. Electron-withdrawing groups, such as halogens, can enhance biological activity. One study found that introducing a bromine atom at the 7-position of a benzoxazolylalanine derivative significantly increased its antifungal activity. nih.gov Similarly, another SAR study noted that electron-withdrawing groups at position 5 of the benzoxazole system increased the activity against the fungus Candida albicans. esisresearch.org The isosteric replacement of the oxazole (B20620) ring with a benzothiazole (B30560) nucleus has also been shown to improve potency against certain bacteria, such as S. aureus. esisresearch.org

The following table summarizes key SAR findings for various benzoxazole derivatives, illustrating the impact of specific substitutions.

Base ScaffoldPosition of SubstitutionSubstituentObserved Effect on Biological Activity
3-(2-Benzoxazol-5-yl)alaninePosition 2Pyridinyl (azaaromatic)Active against B. subtilis and C. albicans. nih.gov
3-(2-Benzoxazol-5-yl)alaninePosition 2Thienyl (sulfur-containing)Inactive. nih.gov
3-(2-Benzoxazol-5-yl)alaninePosition 7Bromine (electron-withdrawing)Increased antifungal activity. nih.gov
2,5,6-Trisubstituted BenzoxazolePosition 5Electron-withdrawing groupIncreased activity against C. albicans. esisresearch.org
2,5,6-Trisubstituted BenzazoleHeterocyclic CoreBenzothiazole (vs. Benzoxazole)Increased potency against S. aureus. esisresearch.org

These studies underscore the importance of systematic modification and testing to optimize the biological activity of the this compound scaffold.

Pharmacophore Modeling and Ligand-Based Molecular Design

In the absence of a known 3D structure of a biological target, ligand-based pharmacophore modeling is a powerful tool for drug design. dergipark.org.trnih.gov This computational approach identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. dergipark.org.trnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic areas, aromatic rings, and ionizable groups. nih.gov

For a molecule like this compound, a pharmacophore model would likely identify:

The carboxylic acid group as a key hydrogen bond donor and acceptor. iomcworld.com

The amino group at position 6 as a hydrogen bond donor.

The fused benzoxazole ring system as a critical hydrophobic and aromatic feature. iomcworld.com

The process involves aligning a set of known active ligands to identify their common chemical features. nih.gov The resulting pharmacophore model serves as a 3D query to screen large virtual databases of chemical compounds. nih.gov Molecules from the database that successfully map onto the pharmacophore are identified as "hits" and are considered potential candidates for synthesis and biological testing. ugm.ac.id This method accelerates the discovery of novel and structurally diverse compounds that are likely to be active, moving beyond the initial lead structures. nih.gov

Mechanistic Investigations of Molecular Interactions with Biological Targets

Understanding how benzoxazole derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Mechanistic studies, often aided by computational tools like molecular docking, aim to elucidate these interactions. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.gov This allows researchers to hypothesize a mechanism of action. For instance, studies on certain 2-substituted benzoxazole derivatives have suggested that their antibacterial activity may stem from the inhibition of bacterial DNA gyrase. nih.gov Docking studies showed that these compounds could fit into the enzyme's binding pocket, potentially disrupting its function. nih.gov

In another investigation, molecular docking suggested that Staphylococcus aureus methionyl-tRNA synthetase could be a possible target for a series of benzothiazol- and benzoxazol-2-amine derivatives. nih.gov The model indicated specific binding interactions within the enzyme's active site, providing a plausible mechanism for the observed potent antibacterial activity. nih.gov These mechanistic insights are invaluable for optimizing lead compounds to improve their binding affinity and selectivity for the target.

Development of Novel Benzoxazole Scaffolds for Research Applications

The versatility and established biological relevance of the benzoxazole core make it an attractive starting point for the development of novel molecular scaffolds for broader research applications. researchgate.netresearchgate.net The knowledge gained from SAR and mechanistic studies on compounds like this compound fuels the design of new chemical entities with tailored properties.

One strategy involves the significant modification or "diversification" of the benzoxazole scaffold. researchgate.net This can include creating derivatives with unique substituents at various positions to explore new chemical space and identify compounds with novel biological activities. nih.gov Another approach is to combine the benzoxazole pharmacophore with other known active scaffolds. For example, researchers have synthesized hybrid molecules incorporating both carbazole (B46965) and 1,3,4-oxadiazole (B1194373) moieties to create novel antimicrobial agents with enhanced or unique activity profiles. mdpi.com

The development of these novel scaffolds is not limited to drug discovery. Benzoxazole derivatives are also used in materials chemistry and as probes for biological imaging techniques like positron emission tomography (PET), highlighting the broad utility of this privileged chemical structure. nih.govresearchgate.net

Applications of 6 Aminobenzo D Oxazole 2 Carboxylic Acid in Academic Research

Role as Versatile Chemical Building Blocks in Organic Synthesis

6-Aminobenzo[d]oxazole-2-carboxylic acid is a quintessential example of a versatile chemical building block in the field of organic synthesis. The presence of two distinct functional groups—an amine and a carboxylic acid—at different positions on the benzoxazole (B165842) ring system allows for selective chemical modifications. This bifunctionality enables chemists to introduce a variety of substituents and build molecular complexity in a controlled manner.

The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. The latter can be further transformed into a wide range of other functional groups. Simultaneously, the carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to an alcohol, providing another avenue for derivatization. This orthogonality of reactivity makes it a powerful scaffold for creating libraries of compounds for various screening purposes.

Research has demonstrated the utility of similar benzothiazole (B30560) and benzoxazole carboxylic acid derivatives as foundational molecules in drug discovery. acs.orgnih.gov For instance, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives highlights how this class of compounds can be systematically modified at multiple positions to explore the chemical space around a given biological target. acs.orgnih.gov The general synthetic strategies applied to these related compounds are often applicable to this compound, underscoring its role as a fundamental starting material.

Integration into Complex Molecular Architectures for Functional Studies

The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. This compound serves as a key precursor for the assembly of more intricate molecular architectures designed for specific functional studies. The inherent rigidity of the fused ring system provides a stable platform upon which additional pharmacophores and functional groups can be appended.

A pertinent example of this is the synthesis of quinazolinone derivatives, which are prominent scaffolds in the development of anticancer agents. nih.gov Researchers have synthesized compounds such as 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one, where the benzothiazole unit, a close isostere of benzoxazole, is integrated into a larger heterocyclic system. nih.gov These complex molecules are then evaluated for their ability to interact with specific biological targets and modulate cellular pathways. The synthesis of such multi-ring systems often relies on the step-wise construction starting from building blocks like this compound, where the amino and carboxylic acid functionalities are exploited to form linkages with other molecular fragments.

The ability to incorporate the 6-aminobenzoxazole moiety into larger structures allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity and pharmacokinetic profiles.

Research Tools for Probing Biological Pathways and Mechanisms (e.g., as probes or inhibitors for academic investigation)

Derivatives of this compound are actively investigated as research tools to probe and understand complex biological pathways. By designing molecules that can selectively interact with specific enzymes or receptors, scientists can elucidate the roles of these biomolecules in health and disease.

One significant area of research is the development of kinase inhibitors. For example, novel benzoxazole derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These compounds are then used to study the effects of VEGFR-2 inhibition on cellular processes like proliferation, cell cycle progression, and apoptosis. nih.gov

Compound Type Biological Target/Process Key Findings Reference
Benzoxazole DerivativesVEGFR-2Displayed high growth inhibitory activities against HepG2 and MCF-7 cell lines. nih.gov
Benzoxazole Derivative 12lApoptosis InductionInduced apoptosis in HepG2 cells by 35.13% and elevated caspase-3 and BAX levels. nih.gov
2-Substituted BenzoxazolesDNA GyraseMolecular docking studies suggested inhibition of DNA gyrase as a mechanism for antibacterial activity. nih.gov
Benzoxazole DerivativesFluorescent DNA ProbesExhibit enhanced fluorescence upon binding to DNA, indicating potential as probes. periodikos.com.brperiodikos.com.br

Furthermore, benzoxazole-based compounds have been explored as inhibitors of other enzymes, such as DNA gyrase, which is a validated target in antibacterial research. nih.gov The benzoxazole core serves as a scaffold to which various substituents are attached to optimize binding to the enzyme's active site.

In addition to being inhibitors, these molecules can also be designed as probes. The intrinsic fluorescence of some benzoxazole derivatives makes them suitable for use as fluorescent probes to study molecular interactions, such as the binding of small molecules to DNA. periodikos.com.brperiodikos.com.br These tools are invaluable for visualizing and quantifying biological events at the molecular level.

Exploration in Materials Science Research, including as Monomers or Fluorescent Labels for Research Purposes

The applications of this compound and its derivatives extend into the realm of materials science, primarily due to their interesting photophysical properties. The benzoxazole ring system is a known fluorophore, and its derivatives are investigated for their potential use in various optical applications.

One of the most explored areas is their use as fluorescent labels and probes. periodikos.com.brperiodikos.com.br Benzoxazole derivatives can exhibit significant fluorescence, which can be modulated by their chemical environment. This property is exploited in the design of fluorescent probes for the detection of specific analytes, such as biothiols. nih.gov For instance, a fluorescent probe synthesized using a benzothiazole fluorophore demonstrated good selectivity and a low detection limit for glutathione, homocysteine, and cysteine. nih.gov The principles behind these probes are often transferable to benzoxazole-based systems.

Application Area Specific Use Relevant Properties/Findings Reference
Fluorescent ProbesDetection of BiothiolsBenzothiazole-based probe showed low detection limits for GSH, Hcy, and Cys. nih.gov
Fluorescent ProbesDNA BindingBenzoxazole and naphthoxazole derivatives exhibit enhanced fluorescence upon DNA interaction. periodikos.com.brperiodikos.com.br
Polymer ScienceMonomerThe bifunctional nature (amine and carboxylic acid) makes it a potential monomer for polycondensation reactions. bldpharm.com

Moreover, the bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a suitable candidate for use as a monomer in polymerization reactions. These functional groups are ideal for step-growth polymerization, such as the formation of polyamides or polyimides. The incorporation of the rigid and potentially fluorescent benzoxazole unit into a polymer backbone could lead to materials with unique thermal, mechanical, and optical properties. Commercial suppliers have categorized this compound under "Polymer Science Material Building Blocks," indicating its recognized potential in this field. bldpharm.com

Potential for Catalytic Applications of Benzoxazole Carboxylic Acid Derivatives

While the primary research focus on benzoxazole derivatives has been in medicinal chemistry and materials science, there is emerging interest in their application in catalysis. The benzoxazole moiety can act as a ligand, coordinating with metal centers to form catalytically active complexes. The electronic properties of the benzoxazole ring can be tuned by substituents, thereby influencing the catalytic activity of the metal complex.

Research has shown that metal complexes incorporating benzoxazole-containing ligands can exhibit significant catalytic activity. For example, copper(II) complexes with tridentate benzoxazole-containing aminophenol ligands have been synthesized and shown to be effective catalysts for the aerobic oxidation of alcohols to aldehydes. researchgate.net In these systems, the benzoxazole unit is a key part of the ligand framework that stabilizes the metal center and facilitates the catalytic cycle.

Catalyst System Reaction Catalyzed Key Features Reference
Copper(II) with Benzoxazole LigandAlcohol OxidationEfficiently oxidizes alcohols to aldehydes using molecular oxygen. researchgate.net
Palladium(II) with Benzoxazole LigandsSuzuki-Miyaura Cross-CouplingN-heterocyclic carbene-palladium(II) complexes with benzoxazole ligands are effective catalysts. acs.org
Nickel AcetateSynthesis of BenzoxazolesActs as an efficient catalyst for the formation of the benzoxazole ring itself. sphinxsai.com

Similarly, palladium(II) complexes bearing benzoxazole ligands have been developed and applied in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis. acs.org The ability to modify the benzoxazole ligand, potentially starting from a precursor like this compound, allows for the optimization of the catalyst's performance. While the compound itself is not a catalyst, its derivatives are crucial components in the design of novel catalytic systems.

Conclusion and Future Research Directions

Current Challenges and Opportunities in Benzoxazole (B165842) Chemistry

The field of benzoxazole chemistry is dynamic, characterized by both persistent challenges and burgeoning opportunities. A primary hurdle lies in the development of environmentally benign and highly efficient synthetic methodologies. Traditional methods for constructing the benzoxazole core often rely on harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. nih.gov The regioselective functionalization of the benzoxazole scaffold, particularly at the C4, C5, C6, and C7 positions of the benzene (B151609) ring, remains a significant synthetic challenge. nitrkl.ac.in Achieving such selectivity is crucial for fine-tuning the electronic and steric properties of the molecule for specific applications.

Despite these challenges, the opportunities within benzoxazole chemistry are vast. The inherent biological activity of the benzoxazole nucleus makes it a fertile ground for drug discovery. researchgate.net Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of both an amino group at the 6-position and a carboxylic acid group at the 2-position in the target molecule, 6-Aminobenzo[d]oxazole-2-carboxylic acid, provides two distinct points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening and the development of novel therapeutic agents.

Emerging Synthetic Methodologies for Nitrogen- and Oxygen-Containing Heterocycles

Recent years have witnessed a surge in the development of innovative synthetic methods for nitrogen- and oxygen-containing heterocycles, including benzoxazoles. These methodologies often focus on improving efficiency, atom economy, and environmental compatibility.

One promising approach involves the direct synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenols. researchgate.netpublish.csiro.au This one-pot synthesis, often catalyzed by agents like methanesulfonic acid, avoids the need to pre-form and isolate acid chlorides, streamlining the synthetic process. publish.csiro.au Microwave-assisted organic synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields for the synthesis of benzoxazole derivatives. researchgate.net

Furthermore, "green" chemistry principles are increasingly being applied to benzoxazole synthesis. The use of recyclable catalysts, such as copper(II) oxide nanoparticles, and solvent-free or aqueous reaction conditions are gaining traction. organic-chemistry.org For the specific synthesis of aminated benzoxazoles, methods involving the cyclization of substituted 2-aminophenols with cyanating agents have been developed. ucsd.edu The synthesis of 6-substituted 2-aminobenzoxazoles, for instance, has been achieved through the reduction of a nitrophenol precursor followed by cyclization. ucsd.edu

The introduction of a carboxylic acid group at the 2-position can be approached through the carboxylation of the benzoxazole ring. Recent advances in C-H activation and carboxylation reactions using CO2 as a C1 source offer a potentially sustainable route to such compounds. researchgate.net

Future Prospects in Chemical Biology and Material Science Research Utilizing Benzoxazole Scaffolds

The unique structural and electronic properties of benzoxazole derivatives position them as promising candidates for a range of applications in chemical biology and material science.

In chemical biology , the benzoxazole scaffold serves as a valuable pharmacophore. The ability to readily functionalize the benzoxazole core allows for the development of targeted probes to study biological processes and for the design of potent and selective enzyme inhibitors. For example, benzoxazole derivatives have been investigated as inhibitors of enzymes implicated in cancer and viral diseases. The amino and carboxylic acid functionalities of this compound can be utilized to attach fluorescent tags, affinity labels, or other reporter groups, enabling its use as a molecular probe.

In material science , benzoxazole-containing polymers are known for their high thermal stability and excellent mechanical properties. These materials have found applications in high-performance films, fibers, and composites. The aromatic nature of the benzoxazole ring system also imparts interesting photophysical properties, leading to their use as optical brighteners and fluorescent dyes. The derivatization of this compound could lead to the development of novel functional materials, such as electroactive polymers or sensors, by leveraging the reactivity of the amino and carboxyl groups.

Interdisciplinary Research Opportunities for this compound Derivatives

The dual functionality of this compound provides a rich platform for interdisciplinary research, bridging chemistry, biology, and materials science.

The amino group at the 6-position can serve as a handle for conjugation to biomolecules such as peptides, proteins, or nucleic acids. This opens up possibilities for the development of targeted drug delivery systems, where the benzoxazole derivative acts as the therapeutic payload. The carboxylic acid at the 2-position can be used to modulate solubility, chelate metal ions, or anchor the molecule to surfaces.

For instance, derivatives of this compound could be explored as:

Bio-orthogonal Probes: The amino group could be modified with a bio-orthogonal handle (e.g., an azide (B81097) or alkyne) to allow for specific labeling of biomolecules in living systems.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality could be used to construct novel MOFs with potential applications in gas storage, catalysis, or sensing.

Smart Materials: Polymers incorporating this monomer could exhibit stimuli-responsive behavior, changing their properties in response to pH, light, or specific analytes.

The exploration of these interdisciplinary avenues will undoubtedly unlock the full potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 6-Aminobenzo[d]oxazole-2-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved N95 masks) if dust or aerosols are generated .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure, as the compound may cause respiratory irritation (H335) .
  • Storage : Store in a dry, inert atmosphere at 2–8°C to maintain stability, and ensure containers are tightly sealed to prevent degradation .
  • Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for solid spills. Collect waste in labeled containers for disposal by licensed facilities .

Q. What analytical techniques are effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, particularly the oxazole ring and carboxylic acid group. Compare chemical shifts with analogous compounds (e.g., ethyl 6-furan-2-yl-4-methylbenzotriazole-5-carboxylate, δ 1.2–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS. For example, a molecular ion peak at m/z 166.20 (calculated for C7_7H6_6N2_2O2_2S) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

Q. How should researchers design experiments to assess the acute toxicity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use cell viability assays (e.g., MTT) on human keratinocyte (HaCaT) and corneal epithelial (HCE) cell lines to evaluate skin/eye irritation potential (H315/H319) .
  • In Vivo Models : Conduct OECD Guideline 423 acute oral toxicity studies in rodents, administering doses up to 300 mg/kg. Monitor for H302 (harmful if swallowed) symptoms (e.g., lethargy, respiratory distress) .
  • Data Cross-Validation : Compare results with structurally similar compounds (e.g., 5-Methoxybenzo[d]oxazole-2-carboxylic acid, H302/H315/H319) to identify trends in toxicity profiles .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and regioselectivity?

  • Methodological Answer :

  • Substitution Reactions : Start with 2-(chloromethyl)oxazole derivatives. React with ammonia under anhydrous conditions (THF, 0°C → RT) to introduce the amine group, followed by oxidation with KMnO4_4 to form the carboxylic acid .
  • Catalytic Optimization : Use Pd/C or CuI catalysts for Ullmann-type coupling to enhance regioselectivity in benzoxazole ring formation .
  • Purification : Employ flash chromatography (ethyl acetate/hexane, 3:7) to isolate the product. Monitor reaction progress via TLC (Rf_f ~0.4 in same solvent system) .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C2 position of the oxazole ring is electrophilic due to electron-withdrawing effects of the carboxylic acid group .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways and activation energies .
  • Comparative Analysis : Validate predictions against experimental data from analogous reactions (e.g., 2-(chloromethyl)oxazole → oxazole-2-carboxylic acid derivatives) .

Q. How can contradictions in reported toxicity data for benzoxazole derivatives be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from existing SDS (e.g., 5-Methoxybenzo[d]oxazole-2-carboxylic acid, H302/H315) and peer-reviewed studies to identify methodological discrepancies (e.g., varying exposure durations) .
  • Standardized Testing : Re-evaluate compounds using OECD-compliant protocols (e.g., fixed-dose procedure for oral toxicity) to eliminate variability in experimental design .
  • Structure-Activity Relationships (SAR) : Corporate substituent effects (e.g., methoxy vs. amino groups) into QSAR models to predict toxicity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the environmental persistence of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Conduct OECD 301F (manometric respirometry) tests to measure aerobic degradation in activated sludge. Compare half-lives with structurally similar compounds (e.g., benzoic acid derivatives) .
  • Soil Mobility Assays : Use column leaching experiments (EPA Guideline 1615) to assess adsorption coefficients (Koc_{oc}). High mobility (Koc_{oc} < 100) suggests potential groundwater contamination .
  • Ecotoxicity Profiling : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests (OECD 202) to resolve discrepancies in ecological risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.